molecular formula C21H15ClN2O4 B15073759 Cl-NQTrp

Cl-NQTrp

Cat. No.: B15073759
M. Wt: 394.8 g/mol
InChI Key: ZKNQSBBALRSDBQ-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Cl-NQTrp involves the chlorination of Naphthoquinone-Tryptophan hybrid. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Cl-NQTrp undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in this compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

    Chemistry: Cl-NQTrp is used as a model compound to study the interactions between small molecules and intrinsically disordered proteins.

    Biology: It has been shown to inhibit the aggregation of amyloidogenic proteins and peptides, making it a valuable tool in the study of protein misfolding diseases.

    Medicine: this compound has demonstrated potential as a therapeutic agent for Alzheimer’s disease by inhibiting the aggregation of tau and amyloid-beta proteins.

Mechanism of Action

Cl-NQTrp exerts its effects by interacting with the aggregation-prone regions of amyloidogenic proteins. The compound forms hydrogen bonds and hydrophobic interactions with these regions, preventing the proteins from forming toxic aggregates. This mechanism is particularly effective in inhibiting the aggregation of tau and amyloid-beta proteins, which are implicated in Alzheimer’s disease .

Comparison with Similar Compounds

Cl-NQTrp is compared with other similar compounds such as:

This compound stands out due to its unique combination of stability, ease of synthesis, and effectiveness in inhibiting protein aggregation.

Properties

Molecular Formula

C21H15ClN2O4

Molecular Weight

394.8 g/mol

IUPAC Name

(2S)-2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C21H15ClN2O4/c22-17-18(20(26)14-7-2-1-6-13(14)19(17)25)24-16(21(27)28)9-11-10-23-15-8-4-3-5-12(11)15/h1-8,10,16,23-24H,9H2,(H,27,28)/t16-/m0/s1

InChI Key

ZKNQSBBALRSDBQ-INIZCTEOSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NC(CC3=CNC4=CC=CC=C43)C(=O)O

Origin of Product

United States

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